molecular formula C8H10Cl3NO B591893 (R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride CAS No. 1810074-84-0

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

Cat. No.: B591893
CAS No.: 1810074-84-0
M. Wt: 242.524
InChI Key: MHVBQPIPUIGSRB-QRPNPIFTSA-N
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Description

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is a chiral β-amino alcohol derivative featuring a 3,4-dichlorophenyl group attached to a stereogenic carbon. Its molecular formula is C₈H₁₀Cl₃NO (molecular weight: 242.53 g/mol), with a mono-isotopic mass of 240.9828 Da . The compound’s stereochemistry (R-configuration) is critical for its interactions with biological targets, as enantiomers often exhibit distinct pharmacological profiles. It is used in research as a building block for drug discovery, particularly in synthesizing ligands for neurotransmitter receptors .

Properties

IUPAC Name

(2R)-2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVBQPIPUIGSRB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dichlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The resulting alcohol undergoes amination with an appropriate amine source, such as ammonia or an amine derivative, under catalytic conditions.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to a different functional group.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated products or modified amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Data Tables: Comparative Analysis

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol HCl C₈H₁₀Cl₃NO 242.53 2.4 ~10
(R)-2-Amino-2-(4-CF₃-3-Cl-phenyl)ethanol HCl C₉H₁₀ClF₃NO 276.08 3.1 ~5
2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl C₈H₈Cl₃NO₂ 256.51 1.8 ~50

Biological Activity

(R)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features an amino group and a hydroxyl group attached to a chiral carbon, which enhances its ability to interact with biological targets. The presence of chlorine atoms in the phenyl ring increases its binding specificity and affinity for certain receptors and enzymes. This structural configuration allows the compound to act as either an inhibitor or activator depending on the biological context.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The compound can inhibit or activate various enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Binding : It interacts with receptors, potentially altering signaling pathways that regulate physiological responses.

The mechanism of action is complex and may vary based on the target enzyme or receptor involved. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. For instance, it showed selective activity against Chlamydia species in vitro, indicating potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation .

Case Studies

  • Chlamydial Infections : A study assessed the efficacy of this compound against Chlamydia trachomatis. The results showed a significant reduction in chlamydial inclusion numbers in infected cells when treated with the compound at concentrations as low as 50 μg/mL .
  • Cytotoxicity Assessment : In another study evaluating its cytotoxic effects on cancer cell lines (MCF-7, HCT-116, PC-3), the compound demonstrated selective cytotoxicity compared to standard chemotherapeutic agents like Vinblastine .

Table 1: Biological Activities of this compound

Activity TypeTarget Pathogen/Cell TypeConcentration TestedEffect Observed
AntimicrobialChlamydia trachomatis50 μg/mLReduction in inclusion numbers
CytotoxicityMCF-7 (Breast Cancer)0-100 µg/mLSelective cytotoxicity observed
Anti-inflammatoryHuman FibroblastsVariesModulation of inflammatory markers

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